3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes a benzyloxy group and a methyl group attached to a chromenone core
Scientific Research Applications
3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphodiesterase II inhibitor, which could have implications in treating neurodegenerative diseases.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its derivatives are explored for their biological activities, including antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with biphenyl-2-carboxylic acid.
Oxidative Cyclization: The biphenyl-2-carboxylic acid undergoes oxidative cyclization using potassium peroxydisulfate and silver nitrate as catalysts in a mixture of water and acetonitrile at 50°C.
Benzyloxy Substitution: The intermediate product is then subjected to benzyloxy substitution using benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl bromide for benzyloxy substitution, methyl iodide for methylation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[c]chromen-6-ones.
Mechanism of Action
The mechanism of action of 3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets:
Phosphodiesterase II Inhibition: The compound inhibits phosphodiesterase II, leading to increased levels of cyclic AMP, which can have various downstream effects, including neuroprotection.
Oxidative Stress Modulation: It may also exert effects by modulating oxidative stress pathways, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DICHLORO-BENZYLOXY)-4-METHYL-BENZO©CHROMEN-6-ONE: This compound has similar structural features but includes dichloro substitutions, which can alter its chemical properties and biological activities.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-ones, known for their cognitive-enhancing properties.
Uniqueness
3-(BENZYLOXY)-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific benzyloxy and methyl substitutions, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-methyl-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCTZLMTQDSWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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